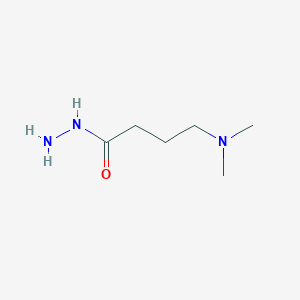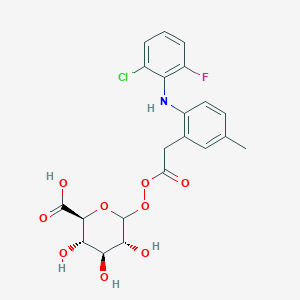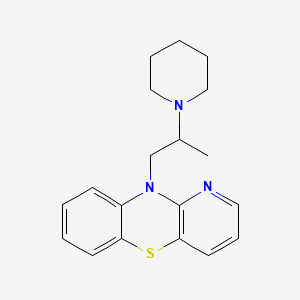
2-Amino-6-methylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-methylbiphenyl is an organic compound with the molecular formula C13H13N It is a derivative of biphenyl, where an amino group is attached to the second carbon and a methyl group is attached to the sixth carbon of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylbiphenyl typically involves the nitration of 6-methylbiphenyl followed by reduction. The nitration process introduces a nitro group to the biphenyl structure, which is then reduced to an amino group. Common reagents for nitration include nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-methylbiphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include nitro derivatives, substituted biphenyls, and various amine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-methylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-methylbiphenyl involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
2-Aminobiphenyl: Lacks the methyl group, leading to different reactivity and properties.
4-Amino-6-methylbiphenyl: The amino group is positioned differently, affecting its chemical behavior.
2-Methylbiphenyl: Lacks the amino group, resulting in different applications and reactivity.
Uniqueness: 2-Amino-6-methylbiphenyl is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in research settings.
Propiedades
Fórmula molecular |
C13H13N |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-methyl-2-phenylaniline |
InChI |
InChI=1S/C13H13N/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9H,14H2,1H3 |
Clave InChI |
MGYFFUDEODHNSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


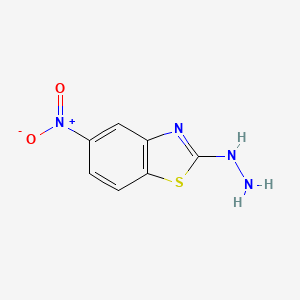
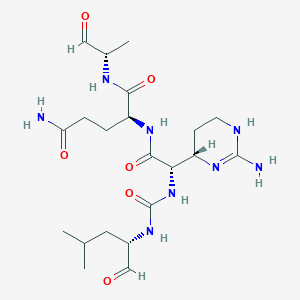
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)


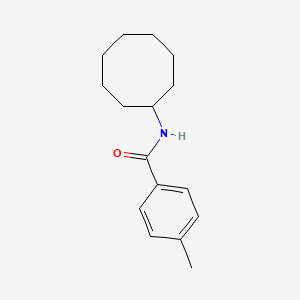
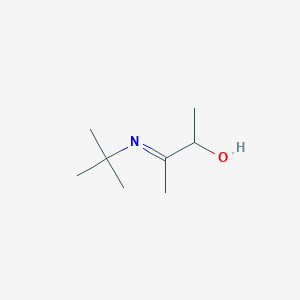
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
